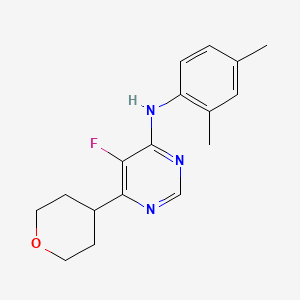![molecular formula C13H18N6 B12233068 1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12233068.png)
1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a cyclobutyl group, a triazolo-pyridazine moiety, and a piperazine ring, making it a versatile scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolo-pyridazine core, which is then functionalized with a cyclobutyl group and a piperazine ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the triazolo-pyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activities and potential therapeutic applications .
Scientific Research Applications
1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine: Unique due to its specific combination of functional groups.
1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Cyclobutyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine: Contains a morpholine ring, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a cyclobutyl group, triazolo-pyridazine core, and piperazine ring makes it a versatile and valuable compound for various scientific applications .
Properties
Molecular Formula |
C13H18N6 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
6-(4-cyclobutylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H18N6/c1-2-11(3-1)17-6-8-18(9-7-17)13-5-4-12-15-14-10-19(12)16-13/h4-5,10-11H,1-3,6-9H2 |
InChI Key |
REDQDOHCSNOKCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12232987.png)
![2-cyclopropyl-N-[(oxolan-2-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12232993.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,2-dimethylpropanamide](/img/structure/B12233004.png)
![3-Methyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12233005.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B12233011.png)
![8-{[3-(Trifluoromethyl)phenyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12233018.png)
![3-Tert-butyl-6-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12233023.png)
![8-[3-(Trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12233025.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B12233032.png)
![11-(Pyridin-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12233033.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12233035.png)
![1-(2,2-difluoroethyl)-N-[(3-fluorophenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12233044.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B12233052.png)

